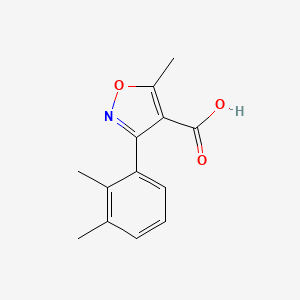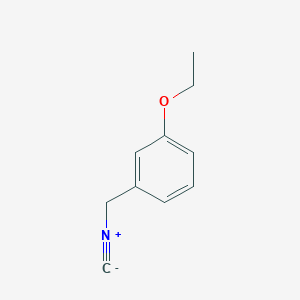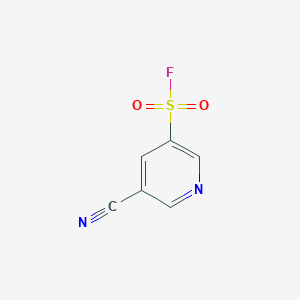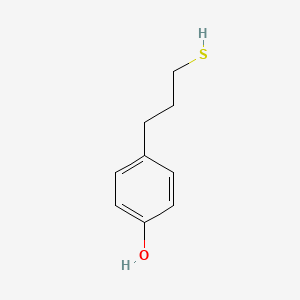![molecular formula C16H12Cl2N2O3 B15311300 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 775311-30-3](/img/structure/B15311300.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate: is a complex organic compound that combines an indole derivative with a dichloropyridine carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves the reaction of 2,3-dihydroindole with 3,6-dichloropyridine-2-carboxylic acid. The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The indole moiety in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole and pyridine rings.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is of particular interest in biological research due to its presence in many natural products and pharmaceuticals. Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are leveraged to create advanced materials with specific functionalities .
作用機序
The mechanism of action of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The dichloropyridine moiety may enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound shares the indole structure but differs in its functional groups and overall reactivity.
Double half-Heusler alloys:
Uniqueness: What sets [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate apart is its combination of an indole and dichloropyridine moiety, which provides a unique set of chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for research and development.
特性
CAS番号 |
775311-30-3 |
|---|---|
分子式 |
C16H12Cl2N2O3 |
分子量 |
351.2 g/mol |
IUPAC名 |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-11-5-6-13(18)19-15(11)16(22)23-9-14(21)20-8-7-10-3-1-2-4-12(10)20/h1-6H,7-9H2 |
InChIキー |
GOTSRIVRDVJTPQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
溶解性 |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


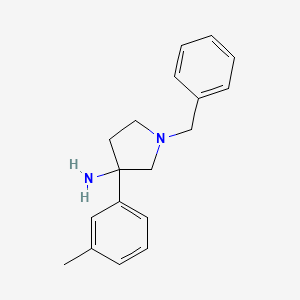
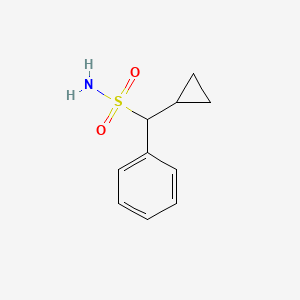

![tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)
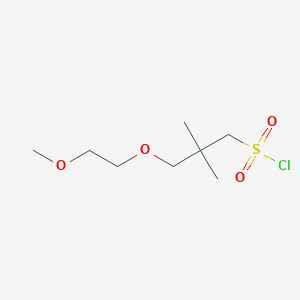
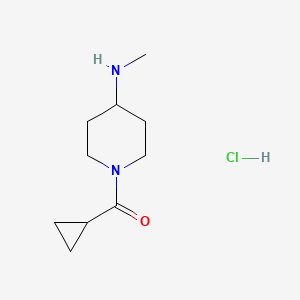

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
